molecular formula C9H9N5O3S2 B1345828 Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-15-8

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1345828
CAS No.: 1142210-15-8
M. Wt: 299.3 g/mol
InChI Key: OMISVNHCYXTZOO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about thiadiazole derivatives through analysis of proton and carbon-13 chemical environments. For compounds structurally related to this compound, characteristic spectral patterns have been documented that enable identification of key structural features.

Proton nuclear magnetic resonance analysis of similar thiadiazole carboxamide derivatives typically reveals distinct chemical shift patterns. The methyl groups attached to thiadiazole rings generally appear as singlets in the range of 2.16-2.97 parts per million, depending on the electronic environment of the heterocyclic system. Ethyl ester protons characteristically show typical ethyl patterns, with methylene protons appearing as quartets around 4.67-4.76 parts per million and methyl protons as triplets at approximately 1.00-1.05 parts per million.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity
Thiadiazole Methyl 2.16-2.97 Singlet
Ethyl Ester Methylene 4.67-4.76 Quartet
Ethyl Ester Methyl 1.00-1.05 Triplet
Amide Proton 10.61-11.23 Singlet

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with thiadiazole ring carbons typically appearing in characteristic regions. Carbonyl carbons of carboxamide groups generally resonate between 164-172 parts per million, while thiadiazole ring carbons appear in the 155-166 parts per million range. The ethyl ester carbonyl carbon typically appears around 168-170 parts per million, providing clear distinction from the amide carbonyl signal.

Infrared and Ultraviolet-Visible Absorption Spectroscopy

Infrared spectroscopy reveals characteristic functional group signatures for thiadiazole derivatives through vibrational analysis. Compounds related to this compound exhibit distinct absorption patterns that enable structural identification. The amide nitrogen-hydrogen stretching vibrations typically appear in the range of 3322-3349 wavenumbers, while carbonyl stretching frequencies for carboxamide groups are observed between 1665-1682 wavenumbers.

The ethyl ester carbonyl group produces characteristic stretching frequencies around 1721-1729 wavenumbers, distinguishable from the amide carbonyl due to the different electronic environments. Carbon-nitrogen stretching vibrations in the thiadiazole rings appear in the 1599-1659 wavenumber region, providing confirmation of the heterocyclic structure.

Infrared Parameter Wavenumber Range (cm⁻¹) Assignment
Amide N-H Stretch 3322-3349 Primary identification
Ester C=O Stretch 1721-1729 Ethyl carboxylate
Amide C=O Stretch 1665-1682 Carboxamide group
C=N Stretch 1599-1659 Thiadiazole rings

Ultraviolet-visible absorption spectroscopy of thiadiazole derivatives reveals characteristic electronic transitions associated with the heterocyclic chromophores. Related compounds typically exhibit absorption maxima in the ultraviolet region, with significant band extensions into the visible range. The spectra commonly show two distinct absorption bands around 290 and 325 nanometers, representing pi to pi* electronic transitions within the conjugated heterocyclic system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. For this compound, the molecular ion peak appears at mass-to-charge ratio 299.3, corresponding to the calculated molecular weight. The simplified molecular input line entry system representation CCOC(=O)C1=NN=C(S1)C(=O)NC2=NN=C(S2)C facilitates computational analysis and database searching for structural confirmation.

Related thiadiazole derivatives demonstrate characteristic fragmentation pathways that can be applied to structural elucidation of this compound. Common fragmentation patterns include loss of ethyl groups from ester functionalities, cleavage of amide bonds, and ring-opening reactions of the thiadiazole systems. These fragmentation processes provide valuable structural information that complements other analytical techniques.

Mass Spectrometric Parameter Value Significance
Molecular Ion m/z 299.3 Molecular weight confirmation
Base Peak Variable Most stable fragment
Fragmentation Pattern Multiple pathways Structural elucidation
Ionization Mode Positive/Negative Analytical conditions

The International Chemical Identifier string InChI=1S/C9H9N5O3S2/c1-3-17-8(16)7-13-12-6(19-7)5(15)10-9-14-11-4(2)18-9/h3H2,1-2H3,(H,10,14,15) provides a standardized representation that enables precise structural identification and database correlation. This identifier system ensures unambiguous chemical structure representation for computational and analytical applications.

Properties

IUPAC Name

ethyl 5-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3S2/c1-3-17-8(16)7-13-12-6(19-7)5(15)10-9-14-11-4(2)18-9/h3H2,1-2H3,(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMISVNHCYXTZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets. This interaction leads to a variety of biological activities, depending on the specific compound and target.

Biochemical Pathways

Thiadiazole derivatives are known to affect a broad range of biochemical pathways due to their ability to interact with various biological targets. The downstream effects of these interactions can vary widely, depending on the specific compound and target.

Biochemical Analysis

Biochemical Properties

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, by binding to their active sites and altering their catalytic activities. Additionally, it interacts with proteins involved in cell signaling pathways, modulating their functions and affecting downstream biological processes.

Biological Activity

Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H10N4O2S2
Molecular Weight 286.34 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)N1=NN=C(S1)C(=O)OCC

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival. It induces apoptosis in cancer cells by disrupting signaling pathways critical for tumor growth.
  • Antimicrobial Activity : this compound disrupts the integrity of bacterial cell membranes and inhibits the growth of fungi.

Anticancer Studies

Several studies have evaluated the anticancer properties of this compound:

  • In Vitro Studies : Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
    • A study reported that compounds similar to this compound showed IC50 values ranging from 10 to 50 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
  • In Vivo Studies : In animal models (e.g., Ehrlich Ascites Carcinoma), treatment with related thiadiazole derivatives resulted in reduced tumor growth after a treatment period of two weeks .

Antimicrobial Studies

The compound's efficacy against microbial pathogens has also been investigated:

  • Bacterial Inhibition : this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity .

Case Study 1: Antitumor Activity

A study conducted by El-Naggar et al. (2011) synthesized a series of thiadiazole derivatives and tested their anticancer properties using the MTT assay. The results indicated that compounds with similar structures to this compound significantly inhibited tumor growth in vivo .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, a derivative of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

Ester Hydrolysis

Treatment with aqueous NaOH or HCl converts the ethyl ester to a carboxylic acid. For example:
RCOOEt+NaOHRCOONa++EtOH\text{RCOOEt}+\text{NaOH}\rightarrow \text{RCOO}^-\text{Na}^++\text{EtOH}
This reaction is critical for generating water-soluble derivatives for biological testing .

Amide Hydrolysis

Strong acidic conditions (e.g., conc. H2_2SO4_4) cleave the amide bond, yielding 5-methyl-1,3,4-thiadiazol-2-amine and the corresponding carboxylic acid .

Nucleophilic Substitution

The electron-deficient thiadiazole rings allow nucleophilic substitution at the C-2 and C-5 positions. For example:
Reaction with Amines :
The 2-chloro derivative (if present) reacts with primary amines (e.g., methylamine) to form substituted thiadiazoles:
Thiadiazole Cl+NH2RThiadiazole NHR+HCl\text{Thiadiazole Cl}+\text{NH}_2\text{R}\rightarrow \text{Thiadiazole NHR}+\text{HCl}
This reactivity is exploited to introduce functional groups for drug design .

Oxidation

The methyl group on the thiadiazole ring can be oxidized to a carboxylic acid using KMnO4_4 under acidic conditions:
CH3 thiadiazoleKMnO4/H+COOH thiadiazole\text{CH}_3\text{ thiadiazole}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{COOH thiadiazole}
This modification enhances polarity and bioavailability.

Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the thiadiazole ring to a dihydrothiadiazole, altering its electronic properties and reactivity .

Heterocyclic Functionalization

The compound serves as a scaffold for synthesizing polyheterocyclic systems. For example:
Reaction with Hydrazines :
Reaction with hydrazine hydrate forms hydrazide derivatives, which can cyclize into triazolo-thiadiazoles under microwave irradiation .

Biological Activity Modulation

Derivatives of this compound exhibit cytotoxic properties by inhibiting tubulin polymerization or interacting with DNA. For instance:

  • Anticancer Activity : Derivatives with methoxy or trifluoromethyl substituents show IC50_{50} values < 1 µM against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Antimicrobial Activity : The thiadiazole core disrupts microbial cell membranes, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus .

Key Structural and Functional Insights

Functional Group Reactivity Biological Impact
Ethyl esterHydrolysis to carboxylic acidEnhances water solubility
Amide bondAcid-catalyzed cleavageGenerates bioactive fragments
Thiadiazole ringsNucleophilic substitution/RedoxModulates electronic properties

Comparison with Similar Compounds

Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate Methyl (C5), ethyl ester (C2), aminocarbonyl bridge C₁₀H₁₀N₅O₃S₂* ~313.36† Ester, amide, thiadiazole
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate Methyl (C5), ethyl ester (C2) C₆H₈N₂O₂S 172.20 Ester, thiadiazole
Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate Ethyl (C5), ethyl ester (C2), aminocarbonyl bridge C₁₀H₁₁N₅O₃S₂ 313.36 Ester, amide, thiadiazole
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl (C5), amine (C2) C₉H₉N₃S 191.25 Aryl, amine, thiadiazole
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-amine Pyridin-4-yl (C5), amine (C2) C₇H₅N₃S 167.20 Heteroaryl, amine, thiadiazole

*Presumed formula based on ethyl-substituted analog ; †Estimated from analog in .

Key Structural Insights:

  • Bioisosteric Bridges: The aminocarbonyl bridge distinguishes the target compound from analogs with thioether (e.g., ) or Mannich bases (e.g., ), offering hydrogen-bonding capabilities critical for target engagement .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate?

The synthesis typically involves heterocyclization and alkylation steps. A two-step procedure is effective:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : Use alkylating reagents (e.g., ethyl chloroformate) to introduce the ester moiety. Optimize conditions by varying solvents (e.g., DMF, ethanol) and reaction times (3–5 hours under reflux) .
Key parameters : Yield improvement (65–74% in related compounds) requires controlled pH and stoichiometric ratios of intermediates .

Q. How should researchers characterize this compound to confirm its structure?

Use a combination of spectroscopic and analytical methods:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
  • 1H/13C NMR : Confirm ester (-COOEt) signals (δ ~4.3 ppm for CH₂CH₃) and thiadiazole ring protons .
  • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
  • TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Q. What solvent systems are suitable for recrystallization?

Common recrystallization solvents include:

  • DMF/acetic acid mixtures for polar intermediates .
  • Ethanol/water for final product purification (yield: 64–74%) .
  • Diethyl ether for washing to remove unreacted starting materials .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
  • X-ray crystallography : Confirm molecular geometry and hydrogen bonding patterns, especially for the thiadiazole-amide linkage .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₉H₈N₄O₃S₂) with <2 ppm error .

Q. What strategies address low yields in alkylation or cyclization steps?

  • Catalyst screening : Test bases like NaOAc or K₂CO₃ to enhance nucleophilicity .
  • Temperature control : Reflux in acetic acid (100–110°C) improves cyclization efficiency .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed esters) and adjust protecting groups .

Q. How can structure-activity relationships (SAR) be explored for biological activity?

  • Derivatization : Modify substituents on the thiadiazole rings (e.g., replace methyl with halogens or aryl groups) .
  • Bioactivity assays : Test derivatives for antimicrobial (via MIC assays) or anticancer (via MTT cell viability) activity .
  • Computational modeling : Perform docking studies to predict interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. What analytical methods detect degradation products under varying pH/temperature?

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients to separate degradation species .
  • Stability studies : Incubate at 40°C/75% RH for 4 weeks and compare chromatograms to identify hydrolyzed or oxidized products .

Data Contradiction and Mechanistic Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Solubility adjustments : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
  • Dose-response curves : Calculate IC₅₀ values with 95% confidence intervals to ensure reproducibility .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Electron-deficient thiadiazole rings : The 1,3,4-thiadiazole core activates the carbonyl group toward nucleophilic attack, enabling amide bond formation .
  • Leaving group effects : Ethoxy groups in the ester moiety facilitate hydrolysis under basic conditions, forming carboxylic acid derivatives .

Methodological Tables

Q. Table 1. Optimization of Alkylation Conditions

ParameterTested RangeOptimal ValueImpact on YieldReference
SolventDMF, EtOH, THFDMF+15%
Temperature (°C)25–11080+20%
Reaction time (h)1–63+10%

Q. Table 2. Key Spectral Data for Structural Confirmation

Functional GroupIR (cm⁻¹)1H NMR (δ, ppm)13C NMR (δ, ppm)
Ester (-COOEt)17204.3 (q, J=7.1 Hz)62.1 (CH₂), 14.2 (CH₃)
Thiadiazole C=N1615-155–160
Amide (-NHCO-)3320, 167510.2 (s, 1H)165.4

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